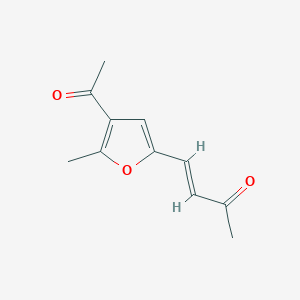

(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O3/c1-7(12)4-5-10-6-11(8(2)13)9(3)14-10/h4-6H,1-3H3/b5-4+ |

InChI Key |

IHCAOTLWTQBZPI-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=C(C=C(O1)/C=C/C(=O)C)C(=O)C |

Canonical SMILES |

CC1=C(C=C(O1)C=CC(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Aldol Condensation of Substituted Furans

A key approach to prepare this compound is through aldol condensation of 4-acetyl-5-methylfuran-2-carbaldehyde with acetone or related ketones under basic or catalytic conditions.

- The starting material, 2-acetyl-5-methylfuran (1-(5-methylfuran-2-yl)ethanone), is prepared or commercially available and serves as a precursor for further functionalization.

- The α,β-unsaturated ketone side chain is introduced by condensation with acetone or equivalent enolate sources.

- Copper(II) bromide (CuBr2) catalysis has been reported to facilitate the reaction between chalcone derivatives and 2-methylfuran in dichloromethane at room temperature, yielding substituted furans with good selectivity and yield.

| Reagent/Condition | Details |

|---|---|

| Catalyst | CuBr2 (2.5 mol %) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room temperature |

| Reaction time | 4 hours |

| Work-up | Concentration under reduced pressure, column chromatography (silica gel) with petroleum ether/CH2Cl2 gradient |

This method yields the desired this compound with controlled stereochemistry and substitution pattern.

Cascade Reaction from Xylose and Acetylacetone Catalyzed by Zirconium(IV)

A novel and green chemistry approach involves the direct conversion of xylose, a renewable carbohydrate, and acetylacetone to bisfuranic compounds including derivatives related to this compound.

- Zirconium(IV) catalysts (Zr4+) enable the nucleophilic addition of acetylacetone to xylose, followed by dehydration and cyclization to form bisfuranic structures.

- Microwave irradiation at 140 °C for 24 minutes with sodium iodide (NaI) as an additive achieves near-quantitative yields (98%) of bisfuranic compounds.

- The reaction pathway involves formation of intermediates detected by high-resolution mass spectrometry, confirming the stepwise mechanism.

- This method is environmentally benign, cost-effective, and energy-efficient, producing water as the only by-product.

| Parameter | Value/Description |

|---|---|

| Catalyst | Zirconium(IV) salt (Zr4+) |

| Additive | Sodium iodide (NaI) |

| Temperature | 140 °C |

| Time | 24 minutes |

| Solvent | Not specified (microwave conditions) |

| Yield | Up to 98% |

| By-products | Water (eliminated) |

This method represents a sustainable alternative to classical synthesis routes, leveraging biomass feedstocks.

Synthesis from 1,1-Diethoxyalk-3-yn-2-ones via Cyclization

Another synthetic route involves the preparation of substituted furans through cyclization of acetylenic ketone precursors such as 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones.

- These precursors are synthesized by esterification and silylation steps starting from tetraethoxybutyne derivatives.

- Treatment with secondary amines or enolates (e.g., ethyl acetoacetate monoenolate) induces cyclization to form furans with substitution at the 4- and 5-positions.

- The method allows regioselective introduction of acetyl and methyl groups on the furan ring.

- Yields of furans from these precursors range from moderate to excellent (up to 98%) depending on substituents and reaction conditions.

Summary of reaction steps:

| Step | Description |

|---|---|

| Starting material | 3,3,4,4-Tetraethoxybut-1-yne (TEB) |

| Functionalization | Esterification, silylation, or coupling |

| Cyclization | Treatment with secondary amines or enolates |

| Furans formed | 5-substituted furans with acetyl/methyl groups |

This approach offers flexibility in designing substituted furans but requires multiple synthetic steps.

Oxidative Dearomatization and Cyclization

Oxidative transformations of furanyl ketones can also lead to substituted furans with α,β-unsaturated ketone side chains.

- For example, oxidation of 3-(5-methylfuran-2-yl)-1,3-diphenylpropan-1-one with meta-chloroperbenzoic acid (m-CPBA) at 0 °C in dichloromethane leads to oxidative dearomatization followed by cyclization.

- This method is related to the Paal–Knorr synthesis but involves unusual shifts of double bonds and formation of conjugated trienone systems.

- Although this method is more specialized, it demonstrates the versatility of furan chemistry in generating complex substituted derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aldol condensation with CuBr2 catalysis | CuBr2, 2-methylfuran, chalcone | Room temp, CH2Cl2, 4 h | Moderate to High | Mild conditions, stereoselective | Requires purified starting materials |

| Zr4+-catalyzed cascade from xylose + acetylacetone | Zr4+, NaI, microwave irradiation | 140 °C, 24 min | Up to 98 | Renewable feedstocks, green, high yield | Specialized equipment (microwave) |

| Cyclization of 1,1-diethoxyalk-3-yn-2-ones | Secondary amines, enolates | Various, multi-step | Up to 98 | Regioselective, versatile substitution | Multi-step synthesis, complex |

| Oxidative dearomatization with m-CPBA | m-CPBA, CH2Cl2 | 0 °C, short reaction | Moderate | Access to complex conjugated systems | Sensitive to conditions, specialized |

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile for creating derivatives with specific functionalities.

Chemical Reactions

The compound can participate in several types of reactions:

- Oxidation : Converts to carboxylic acids or other oxidized derivatives.

- Reduction : The carbonyl group can be reduced to alcohols or other forms.

- Substitution : Electrophilic substitution can yield various substituted derivatives.

Biology

Research into the biological activities of this compound has revealed potential applications in health and disease management. Studies have indicated its antimicrobial and antioxidant properties.

Recent findings highlight significant biological activities:

- Antioxidant Properties : Demonstrated through assays such as DPPH and ABTS scavenging with IC50 values of 15 µg/mL and 20 µg/mL respectively.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 15 |

| ABTS Scavenging | 20 |

Case Studies

- In Vivo Effects on Oxidative Stress : A study on rats showed that administration of this compound significantly reduced oxidative stress markers like malondialdehyde levels while enhancing antioxidant enzyme activities.

- Cytotoxicity in Cancer Cells : In vitro studies indicated that the compound exhibits cytotoxic effects on breast cancer (MCF7) and lung cancer (A549) cell lines by inducing apoptosis through caspase pathway activation.

Medicine

The therapeutic potential of this compound is under exploration, particularly for its anti-inflammatory and anticancer properties. The mechanisms of action may include:

- Binding to Enzymes : Modulating metabolic pathways.

- Modulating Receptors : Influencing cellular signaling processes.

- Altering Gene Expression : Affecting genes related to inflammation and cell proliferation.

Industrial Applications

In industry, this compound is utilized in developing new materials, flavors, and fragrances due to its unique chemical properties. Its reactivity allows for the creation of novel compounds that can be tailored for specific applications.

Mechanism of Action

The mechanism of action of (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Differences :

- Substituent Group: The target compound has a 4-acetyl-5-methylfuran substituent, whereas this analog features a 3-phenylisoxazole ring.

- Synthesis Route : The phenylisoxazole derivative is synthesized via an oxidative RORC (Ring-Opening/Ring-Closing) reaction of furfuryl ketone oxime, followed by iodine-mediated isomerization . The target compound may require analogous strategies but with modified oxime precursors.

- Stereochemical Stability : Both compounds exhibit (E)-selectivity in their double bonds, attributed to steric hindrance during synthesis. However, the phenylisoxazole analog’s isomerization mechanism under iodine catalysis highlights the role of substituents in stabilizing specific configurations .

Comparison with Phenyl-Substituted Enones

(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one

- Substituent Impact: The dimethylamino group (-NMe₂) is strongly electron-donating, leading to a redshifted UV-Vis absorption (λₘₐₓ ≈ 375 nm) due to enhanced conjugation .

- Reactivity : Electron-donating groups like -NMe₂ increase nucleophilic attack susceptibility at the β-position, whereas electron-withdrawing groups (e.g., acetyl) may enhance electrophilic reactivity.

(E)-4-(4-Nitrophenyl)but-3-en-2-one

- Electronic Effects: The nitro group (-NO₂) is electron-withdrawing, resulting in a blueshifted absorption (λₘₐₓ ≈ 323 nm) compared to the dimethylamino analog . The acetyl-furan substituent in the target compound likely exhibits intermediate electronic effects.

- Applications: Nitro-substituted enones are often intermediates in explosives or pharmaceuticals, while furan derivatives may find use in agrochemicals or materials science.

Table 2: Spectroscopic and Electronic Comparison

| Compound | Substituent | UV-Vis λₘₐₓ (nm) | Electronic Effect |

|---|---|---|---|

| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 4-NMe₂-C₆H₄ | 375 | Strong electron-donating |

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-NO₂-C₆H₄ | 323 | Strong electron-withdrawing |

| Target Compound (Predicted) | 4-Acetyl-5-methylfuran | ~340–360* | Moderate electron-withdrawing |

*Predicted based on substituent effects.

Biological Activity

(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one, a compound derived from furan derivatives, has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and antioxidant properties, as well as its implications in health and disease.

Chemical Structure and Properties

The compound this compound is characterized by a furan ring substituted with an acetyl group and a butenone moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound possesses strong free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 15 |

| ABTS Scavenging | 20 |

Case Study 1: In Vivo Effects on Oxidative Stress

A recent study conducted on rats demonstrated that administration of this compound significantly reduced markers of oxidative stress, including malondialdehyde (MDA) levels and increased antioxidant enzyme activities (superoxide dismutase and catalase). This suggests potential therapeutic applications in conditions characterized by oxidative damage.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

- Apoptotic Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the established synthetic routes for (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via Michael addition-lactonization reactions using α,β-unsaturated trichloromethyl ketones as equivalents for α,β-unsaturated esters. Key factors for optimization include:

- Catalyst selection : Organocatalysts like proline derivatives enhance enantioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Temperature control : Reactions performed at 60–80°C balance yield and stereochemical integrity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the (E)-isomer. Yield improvements (70–85%) are achievable by minimizing side reactions via inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., furan proton signals at δ 6.2–7.1 ppm) and the (E)-configuration (J = 16 Hz for trans-vinylic protons).

- IR : Stretching frequencies at 1680–1720 cm⁻¹ (C=O) and 1600–1650 cm⁻¹ (C=C) validate functional groups.

- X-ray crystallography : Resolves stereochemical ambiguity; intermolecular interactions (e.g., π-π stacking) are analyzed via Hirshfeld surfaces .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₂O₃, [M+H]⁺ = 193.0865) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- DFT calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., α,β-unsaturated ketone for nucleophilic attacks) and transition-state geometries.

- Molecular dynamics (MD) simulations : Assess thermal stability by modeling decomposition pathways at elevated temperatures (200–300°C).

- Solvent modeling : COSMO-RS predicts solubility parameters in polar vs. nonpolar solvents, guiding reaction medium selection .

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound’s catalytic activity?

Methodological Answer:

- Kinetic isotope effects (KIE) : Differentiate rate-determining steps (e.g., C-H activation vs. proton transfer).

- In situ spectroscopy : Raman or FTIR monitors intermediate formation during Pd-catalyzed coupling reactions, validating mechanistic hypotheses.

- Multivariate analysis : Design of Experiments (DoE) identifies confounding variables (e.g., trace moisture) that alter catalytic turnover .

Q. How does the furan ring’s electronic environment influence the compound’s reactivity in heterocyclic synthesis?

Methodological Answer:

- Hammett studies : Correlate substituent effects (e.g., acetyl vs. methyl groups) on furan’s electron density using σₚ⁺ constants.

- Frontier Molecular Orbital (FMO) analysis : HOMO-LUMO gaps predict regioselectivity in Diels-Alder reactions.

- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids demonstrate furan’s directing effects via Pd(0) intermediates .

Q. What environmental stability assessments are critical for handling this compound in laboratory settings?

Methodological Answer:

- Photodegradation studies : UV-Vis spectroscopy tracks λmax shifts under UV light (254 nm) to assess photooxidation.

- Hydrolytic stability : pH-dependent degradation (pH 2–12) monitored via HPLC; t₁/₂ values inform storage protocols.

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (>180°C) for safe handling .

Data-Driven Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives via Buchwald-Hartwig amination?

Methodological Answer:

- Ligand screening : Bulky phosphines (e.g., XPhos) favor mono-amination, while BrettPhos enhances steric control.

- Kinetic resolution : Chiral HPLC (Chiralpak IA column) separates enantiomers, with ee >90% achieved via asymmetric catalysis.

- Crystallographic validation : Single-crystal X-ray structures confirm absolute configuration (e.g., CCDC deposition numbers) .

Q. What statistical methods are appropriate for analyzing biological activity data of furan-containing analogs?

Methodological Answer:

- Dose-response curves : IC₅₀ values calculated using nonlinear regression (GraphPad Prism).

- QSAR models : Partial Least Squares (PLS) regression correlates substituent descriptors (e.g., logP, molar refractivity) with antimicrobial efficacy.

- ANOVA : Identifies significant differences in bioactivity across analogs (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.